molecular formula C72H140O6 B046273 Tritricosanoin CAS No. 86850-72-8

Tritricosanoin

Cat. No. B046273
CAS RN: 86850-72-8
M. Wt: 1101.9 g/mol
InChI Key: JDRVRMABYZMJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Triclosan is synthesized through a multi-step chemical process. The synthesis involves the diazotization of 2,4,4' trichloro 2' amino diphenylether and subsequent reactions leading to triclosan. This process has an overall yield of around 45.83%, and the end product's structure is confirmed through various spectroscopic methods (Jin, 2003).

Molecular Structure Analysis

Triclosan's molecular structure plays a crucial role in its biological activity. It acts as a site-directed inhibitor of enoyl-acyl carrier protein reductase (ENR) in bacteria, mimicking the enzyme's natural substrate. Structural analysis shows that triclosan forms a stable complex with ENR, thereby inhibiting bacterial lipid biosynthesis (Levy et al., 1999).

Chemical Reactions and Properties

Triclosan targets lipid synthesis in bacteria, particularly by blocking the fatty acid synthesis pathway at the enoyl-acyl carrier protein reductase step. This action is significant in inhibiting bacterial growth and survival. Resistance to triclosan can occur through mutations in the bacterial fabI gene, which encodes for the targeted enzyme (McMurry et al., 1998).

Physical Properties Analysis

The physical properties of triclosan, such as its solubility and stability, contribute to its widespread use in various products. Its stability under different conditions ensures its effectiveness in a range of consumer products. However, specific studies focusing solely on its physical properties are limited in the literature.

Chemical Properties Analysis

Triclosan's chemical properties, including its reactivity under different environmental conditions, are crucial for understanding its environmental impact. It undergoes photodegradation, forming several intermediates and byproducts, some of which have raised environmental concerns due to their potential toxicity (Bianco et al., 2015).

Scientific Research Applications

  • Endocrine Disruption : Triclosan has been found to act as an endocrine disruptor in male western mosquitofish, leading to elevated vitellogenin gene expression and reduced sperm count (Raut & Angus, 2010). Similar effects were observed in cultured swine luteal cells, indicating its potential as an endocrine-disrupting chemical (Basini et al., 2021).

  • Impact on Protein Modification : Research has shown that Triclosan can reduce protein citrullination and carbamylation, which are linked to inflammatory conditions like periodontitis and rheumatoid arthritis (Bright et al., 2017).

  • Effects on Developing Embryos : Exposure to Triclosan impacts several pathways in developing zebrafish embryos, affecting energy metabolism, amino acid metabolism, nitrogen metabolism, and gill function (Fu et al., 2018).

  • Potential in Treating Epilepsy : Triheptanoin, a compound related to Triclosan, shows promise in reducing seizure susceptibility in a mouse model of generalized epilepsy (Kim et al., 2013), and may have therapeutic potential for treating metabolic and neurodegenerative diseases, including epilepsy and long-chain fatty acid oxidation disorders (Wehbe & Tucci, 2019).

  • Reproductive Health Effects : In pregnant rats, Triclosan exposure led to decreased serum levels of several hormones and altered gene expression in the placenta (Feng et al., 2016). It also disrupts the endocrine system, especially reproductive hormones, through various mechanisms (Wang & Tian, 2015).

  • Impact on Thyroid Hormones : Triclosan significantly affects thyroid hormone concentrations in male juvenile rats, although it does not alter androgen-dependent tissue weights or the onset of puberty (Zorrilla et al., 2009).

  • Antibacterial Properties and Environmental Impact : Triclosan is associated with multidrug resistance in environmental microbial communities and is used widely as an antimicrobial agent in various products. Its occurrence and fate in the aquatic environment raise environmental concerns (Carey & McNamara, 2015; Singer et al., 2002).

  • Bacterial Lipid Synthesis Inhibition : It targets lipid synthesis in bacteria like Escherichia coli, functioning as a broad-spectrum antibacterial and antifungal agent (McMurry et al., 1998).

Safety And Hazards

Tritricosanoin may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2,3-di(tricosanoyloxy)propyl tricosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRVRMABYZMJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H140O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Di(tricosanoyloxy)propyl tricosanoate

CAS RN

86850-72-8
Record name Tritricosanoin (C23:0)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
38
Citations
JW Hagemann, JA Rothfus - Journal of the American Oil …, 1983 - Wiley Online Library
… sanoin and tritricosanoin were prepared from the acids via oxalyl chloride as described … than 96% by GLC, and triheneicosanoin and tritricosanoin showed one spot by TLC. A trace of …
Number of citations: 96 aocs.onlinelibrary.wiley.com
C Degen, A Lochner, S Keller, K Kuhnt… - Lipids in Health and …, 2011 - Springer
… Tritricosanoin was used as an internal standard. Derivatization of total lipids was conducted with 1 mL methanolic sodium hydroxide 0.5 N (100C, 10 min) followed by addition of 1 mL of …
Number of citations: 20 link.springer.com
E Kofroňová, J Cvačka, P Jiroš… - European journal of …, 2009 - Wiley Online Library
An HPLC non‐aqueous reversed‐phase separation system was adapted for analyzing insect triacylglycerols (TAG). The method uses two conventional Nova‐Pak C18 columns …
Number of citations: 19 onlinelibrary.wiley.com
X Kong, G Liu, JM Curtis - European Polymer Journal, 2012 - Elsevier
Two novel bio-based poly(ether ester) polyols (Liprol™ 270 and Liprol™ 320) with high functionality and low viscosity were synthesized from canola oil. A simple, two-step reaction …
Number of citations: 154 www.sciencedirect.com
KA Harvey, CL Walker, Z Xu, P Whitley, TM Pavlina… - Journal of lipid …, 2010 - ASBMB
Saturated fatty acids (SFAs), significant components of both enteral/parenteral nutritional formulations (including diet), are linked to cardiovascular disease complications, such as …
Number of citations: 131 www.jlr.org
X Kong, G Liu, H Qi, JM Curtis - Progress in Organic Coatings, 2013 - Elsevier
A series of bio-based polyols with high functionality and low viscosity were synthesized from 5 different vegetable oils (refined or crude). Their chemical structures and the distribution of …
Number of citations: 178 www.sciencedirect.com
E Gart, K Salic, MC Morrison, M Caspers… - Nutrients, 2021 - mdpi.com
… Tissue samples were weighed and transferred into screw-cap glass vials that contained tritricosanoin as an internal standard (tri-C23:0 TG) (NuCheck Prep, Elysian, MN, USA). These …
Number of citations: 17 www.mdpi.com
Q Lin, J Lin - Bioresource Technology, 2011 - Elsevier
This investigation examined the effects of nitrogen source and concentration on the ash free dry biomass (AFDB) and oil accumulation and productivity of a Scenedesmusrubescens like …
Number of citations: 202 www.sciencedirect.com
IB Helland, K Saarem, OD Saugstad… - European journal of …, 1998 - nature.com
… To 100 ml of milk was added 100 ml of tritricosanoin (C23:0 TG, Sigma) dissolved in benzene (2mg/ml), as internal standard. The samples were extracted with 2ml methanol:benzene (4:…
Number of citations: 90 www.nature.com
TS Omonov, E Kharraz, JM Curtis - Journal of the American Oil Chemists' …, 2011 - Springer
The use of ozonolysis has been proposed as a step in the production of vegetable-oil-based polyols as replacements for the equivalent petrochemicals. As part of an evaluation of the …
Number of citations: 46 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.